7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
描述
Chemical Identity and Classification
Structural Characteristics
- Molecular Formula : C₈H₅BrN₂O
- Molecular Weight : 225.042 g/mol
- SMILES : O=CC1=CNC2=C1C=NC=C2Br
- IUPAC Name : 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Classification
- Heterocyclic Family : Pyrrolopyridine (aza-indole analog)
- Subclass : Pyrrolo[3,2-c]pyridine
- Functional Groups : Bromine (electrophilic substitution site), aldehyde (nucleophilic addition site)
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.8 ± 0.1 g/cm³ | |
| Boiling Point | 417.9 ± 40.0 °C (760 mmHg) | |
| Flash Point | 206.5 ± 27.3 °C | |
| LogP | 0.73 |
Historical Context in Heterocyclic Chemistry
Pyrrolopyridine derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, driven by their structural similarity to biologically active alkaloids. The pyrrolo[3,2-c]pyridine isomer gained attention in the 2000s for its synthetic accessibility and versatility in drug design. Key milestones include:
- 2000s : Development of brominated pyrrolopyridines as kinase inhibitors.
- 2010s : Use of 7-bromo derivatives in Suzuki coupling reactions to generate antitumor agents.
- 2020s : Integration into colchicine-binding site inhibitors for cancer therapy.
The addition of an aldehyde group at position 3 further expanded its utility, enabling reductive amination and condensation reactions for target-driven synthesis.
Significance Within Pyrrolopyridine Scaffold Family
Pyrrolopyridine isomers differ in nitrogen positioning, affecting electronic properties and biological interactions. Below is a comparative analysis:
| Isomer | Structure | Key Applications |
|---|---|---|
| Pyrrolo[3,4-c]pyridine | Pyrrole fused to pyridine at C3-C |
属性
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUCRGMQWODHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[3,2-c]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and Vilsmeier-Haack reagent for formylation .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs standard organic synthesis techniques, including purification by column chromatography and recrystallization .
化学反应分析
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, often catalyzed by palladium or copper catalysts.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Major products from these reactions include substituted pyrrolo[3,2-c]pyridines, carboxylic acids, and alcohols .
科学研究应用
Medicinal Chemistry
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a crucial building block in the development of various bioactive molecules, particularly kinase inhibitors. Its structure allows for the modulation of enzymatic activity, making it valuable in cancer therapy.
Case Study: Inhibition of MPS1 Kinase
A study demonstrated that derivatives based on this compound exhibited potent inhibition of MPS1 kinase with an IC value of 0.025 μM. This suggests strong potential for therapeutic applications in oncology targeting cell cycle regulation.
Material Science
In material science, the compound is utilized in developing organic semiconductors and advanced materials due to its unique electronic properties. Its heterocyclic structure contributes to its stability and conductivity.
Biological Studies
The compound is employed in biological studies focusing on enzyme inhibitors and receptor modulators. Its interaction with biological targets is facilitated by the bromine atom and aldehyde group, enhancing binding affinity.
Case Study: Antimycobacterial Activity
Research has shown that certain derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 0.15 µM. This highlights its potential for developing new treatments for tuberculosis.
作用机制
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in biological systems often involves its interaction with specific molecular targets such as kinases. The bromine atom and aldehyde group facilitate binding to active sites, leading to inhibition of enzymatic activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
相似化合物的比较
Structural Isomers and Positional Analogs
(A) Positional Isomers of Aldehyde-Substituted Pyrrolopyridines
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS 1427503-86-3):
- Shares the same bromine and aldehyde substituents but differs in the aldehyde position (2 vs. 3).
- Molecular formula : C₈H₅BrN₂O (identical to the target compound).
- Altered electronic properties due to the aldehyde’s position may influence reactivity in substitution reactions .
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde :
- Differs in the pyrrolo-pyridine ring fusion ([3,2-b] vs. [3,2-c]), altering the spatial arrangement of substituents.
- This impacts π-π stacking interactions and binding affinity in medicinal chemistry applications .
(B) Halogen and Functional Group Variations
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1934416-89-3): Substitutes bromine at the 4-position and adds chlorine at the 7-position. Molecular formula: C₈H₄BrClN₂O.
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-61-6): Replaces the aldehyde with a nitro (-NO₂) group. Molecular formula: C₇H₄BrN₃O₂. The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitutions to specific positions and enabling reduction to amines for further functionalization .
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7):
- Features an ethyl ester (-COOEt) instead of an aldehyde and bromine at the 6-position.
- Molecular formula : C₁₀H₉BrN₂O₂.
- The ester group offers hydrolytic stability compared to the aldehyde, making it suitable for prolonged storage and stepwise synthesis .
Functionalized Derivatives in Cross-Coupling Reactions
highlights 5-bromo-3-ethynyl-pyrrolo[2,3-b]pyridines (e.g., compounds 20b, 20c, 20d), which are synthesized via Sonogashira coupling. Key differences include:
- Substituent Flexibility : The target compound’s aldehyde allows for Schiff base formation, while ethynyl groups enable alkyne-based couplings.
- Synthetic Utility: Ethynyl derivatives (e.g., 20b: 75% yield) demonstrate higher yields in Sonogashira reactions compared to aldehyde-containing analogs, which may require protection/deprotection strategies .
Physicochemical and Reactivity Comparison
Key Observations :
- Aldehyde vs. Ester/Nitro : The aldehyde group in the target compound offers direct access to imine or hydrazone formation, whereas esters require hydrolysis for further modification.
- Halogen Position : Bromine at the 7-position (target) vs. 6-position (ethyl ester analog) alters steric and electronic effects in ring reactions.
生物活性
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound characterized by a bromine atom attached to a pyrrolo[3,2-c]pyridine ring system with an aldehyde functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor and its applications in various therapeutic areas.
- Molecular Formula : CHBrNO
- Molecular Weight : 225.045 g/mol
- CAS Number : 1352397-70-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases. The bromine atom and the aldehyde group enhance binding affinity to active sites on these enzymes, leading to inhibition of their activity. This mechanism is crucial for its application in cancer therapy, particularly in targeting fibroblast growth factor receptors (FGFRs) implicated in various malignancies.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- FGFR Inhibition : this compound has been shown to inhibit FGFRs with IC values in the nanomolar range. This inhibition leads to reduced proliferation and increased apoptosis in cancer cell lines, particularly breast cancer cells .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Bacterial and Fungal Inhibition : Various derivatives of this compound have been tested against microbial strains, showing significant antibacterial and antifungal activities. The structure-activity relationship indicates that modifications can enhance these properties further.
Case Studies
- Inhibition of MPS1 Kinase : A study on 1H-pyrrolo[3,2-c]pyridine derivatives revealed that certain compounds based on this scaffold exhibited potent inhibition of MPS1 kinase, which is essential for cell cycle regulation. The lead compound showed an IC of 0.025 μM, indicating strong potential for therapeutic applications in oncology .
- Antimycobacterial Activity : Another investigation focused on the antimycobacterial activity of pyrrolo derivatives found that some compounds exhibited MIC values below 0.15 µM against Mycobacterium tuberculosis, showcasing the potential for developing new treatments for tuberculosis .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound | Target Activity | IC (nM) | Remarks |
|---|---|---|---|
| This compound | FGFR Inhibition | <50 | Potent inhibitor; reduces cancer cell proliferation |
| 5-Bromo-1H-pyrrolo[2,3-c]pyridine | FGFR Inhibition | 712 | Less potent than the above compound |
| Pyrrolo[3,4-c]pyridine derivatives | Antimycobacterial | <150 | Effective against M. tuberculosis |
常见问题
Q. What are the key synthetic routes for preparing 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves bromination of pyrrolopyridine precursors followed by formylation. For example, phase-transfer catalysis (solid-liquid) using solvents like DMF and catalysts such as p-toluenesulfonic acid is effective for analogous brominated heterocycles . Reaction temperature (typically 80–100°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde precursor to brominating agent) are critical for minimizing side products. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields >90% purity in optimized cases .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and HRMS . Key NMR signals include:
- Aldehyde proton: δ ~9.8–10.2 ppm (singlet, 1H) .
- Aromatic protons: δ 7.3–8.3 ppm (doublets, J = 2.4–3.0 Hz) .
- Bromine-induced deshielding in adjacent carbons (δ ~120–130 ppm in ¹³C NMR) .
HRMS typically confirms the molecular ion [M+H]+ at m/z 255.98 (C₈H₄BrN₂O⁺) .
Advanced Research Questions
Q. What strategies address low regioselectivity during functionalization of the pyrrolopyridine core?
- Methodological Answer : Regioselectivity challenges arise due to competing reactivity at positions 2, 5, and 6. Strategies include:
- Directed metalation : Use of Lewis acids (e.g., ZnCl₂) to block undesired positions .
- Protecting group chemistry : Temporary protection of the aldehyde (e.g., acetal formation) to direct bromination or cross-coupling to specific sites .
- Computational modeling : DFT studies predict electron density distribution, guiding substitution patterns .
Q. How does the aldehyde group influence reactivity in nucleophilic addition or oxidation reactions?
- Methodological Answer : The aldehyde group enables diverse transformations:
- Nucleophilic addition : Reacts with amines (e.g., piperidine) under mild conditions (rt, 12h) to form Schiff bases, confirmed by IR (C=N stretch ~1640 cm⁻¹) .
- Oxidation : Controlled oxidation with KMnO₄ in acidic media converts the aldehyde to a carboxylic acid, critical for prodrug design .
- Reduction : NaBH₄ selectively reduces the aldehyde to a hydroxymethyl group (δ ~4.5 ppm in ¹H NMR) without affecting the bromine .
Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer : Stability studies use:
- HPLC-UV : Monitors degradation products (e.g., aldehyde oxidation) at λ = 254 nm .
- Accelerated stability testing : Samples stored at 40°C/75% RH for 4 weeks show <5% degradation in neutral buffers but >20% in basic conditions (pH >9) .
- TGA/DSC : Thermal decomposition onset at ~180°C, indicating suitability for reactions below this threshold .
Contradiction Analysis
- Synthesis Yield Variability : reports >99% yield for analogues using chromatographic purification, while similar protocols in note 70–80% yields. This discrepancy may arise from differences in bromine source purity or solvent drying methods.
- Thermal Stability : TGA data conflicts with older reports suggesting decomposition at 150°C . This could reflect batch-specific impurities or variations in heating rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
